(alpha)1 adrenoceptor-MO-1
(alpha)1 adrenoceptor-MO-1
α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action; more active than R enantiomer.
Brand Name:
Vulcanchem
CAS No.:
161905-64-2
VCID:
VC0006919
InChI:
InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
SMILES:
CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Molecular Formula:
C₂₀H₂₄ClN₅O
Molecular Weight:
385.9 g/mol
(alpha)1 adrenoceptor-MO-1
CAS No.: 161905-64-2
Inhibitors
VCID: VC0006919
Molecular Formula: C₂₀H₂₄ClN₅O
Molecular Weight: 385.9 g/mol
CAS No. | 161905-64-2 |
---|---|
Product Name | (alpha)1 adrenoceptor-MO-1 |
Molecular Formula | C₂₀H₂₄ClN₅O |
Molecular Weight | 385.9 g/mol |
IUPAC Name | 2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1 |
Standard InChIKey | ORJUEHXQOBCAKN-INIZCTEOSA-N |
Isomeric SMILES | C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl |
SMILES | CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl |
Canonical SMILES | CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl |
Description | α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action; more active than R enantiomer. |
Reference | [1]. Pharmacologically active enantiomers. WO 1995001354 A1 |
PubChem Compound | 10000191 |
Last Modified | Nov 11 2021 |
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